molecular formula C19H17NOS B2448672 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide CAS No. 1207043-20-6

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide

Cat. No.: B2448672
CAS No.: 1207043-20-6
M. Wt: 307.41
InChI Key: GXABEYXDYQKTDX-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a naphthamide moiety

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively and are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It can be inferred from the properties of thiophene-based analogs that they interact with their targets in a way that leads to a variety of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

The metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The metabolism of similar compounds can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . These metabolic reactions can impact the bioavailability of the compound.

Result of Action

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The synthesis of thiophene derivatives is known to involve various substrates and conditions , suggesting that the environment could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the coupling of the thiophene-cyclopropyl intermediate with 1-naphthamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale batch reactors for the final coupling reaction. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the naphthamide moiety.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Br2, Cl2), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced naphthamide derivatives

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-18(16-8-3-6-14-5-1-2-7-15(14)16)20-13-19(10-11-19)17-9-4-12-22-17/h1-9,12H,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXABEYXDYQKTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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